![molecular formula C8H11ClF2O3S B2360123 (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride CAS No. 2241127-91-1](/img/structure/B2360123.png)

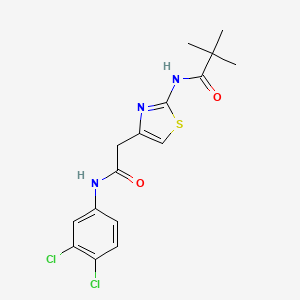

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Activation of Hydroxyl Groups

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride can be used in the activation of hydroxyl groups towards nucleophilic substitution. This process is crucial in creating various functional derivatives. For example, reactions with methanesulfonyl chloride lead to the production of various cyclic compounds, showcasing its versatility in organic synthesis (Khoroshunova et al., 2021).

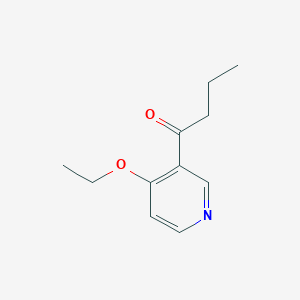

Electrochemical Applications

In electrochemistry, methanesulfonyl chloride forms a room-temperature ionic liquid with aluminum chloride. This combination has been studied for its potential in energy storage applications, such as in the reversible intercalation of sodium into vanadium pentoxide films (Su, Winnick, & Kohl, 2001).

Enzymatic Reactions

Methanesulfonyl fluoride, a related compound, is known to be an oxydiaphoric inhibitor of acetylcholinesterase. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, demonstrating its use in studying enzyme dynamics and inhibition (Kitz & Wilson, 1963).

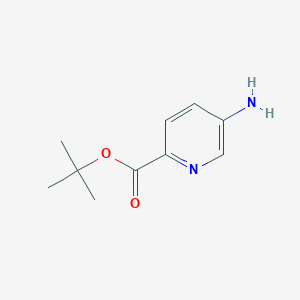

Protective and Activating Groups in Amine Synthesis

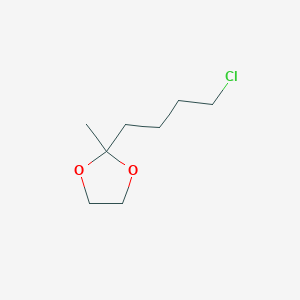

The use of derivatives like 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as sulfonating agents for amines shows its application in amine synthesis. These compounds can be used to protect and activate amines, which is important in the synthesis of complex organic molecules (Sakamoto et al., 2006).

Redox Chemistry and Isomerization

In redox chemistry, the one-electron reduction of methanesulfonyl chloride leads to the formation of sulfonyl radicals. These radicals play a role in various chemical transformations, including the cis-trans isomerization of unsaturated fatty acids (Tamba et al., 2007).

Propiedades

IUPAC Name |

(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF2O3S/c9-15(12,13)5-6-7(8(6,10)11)1-3-14-4-2-7/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHCWJMTZOIOHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(C2(F)F)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)

![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)

![N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360055.png)

![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)